1-(3-fluorophenyl)-3-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
1-(3-Fluorophenyl)-3-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity, particularly in the development of kinase inhibitors.
Mechanism of Action
Target of Action
Pyrazolo[3,4-d]pyrimidin-4-one derivatives have been studied for their potential biological and pharmacological activities .
Mode of Action
It is known that the pyrazolo[3,4-d]pyrimidin-4-one core is a significant scaffold in the synthesis and development of many promising drugs .
Biochemical Pathways
Pyrazolo[3,4-d]pyrimidin-4-one derivatives have been associated with various biological applications .
Result of Action
Some pyrazolo[3,4-d]pyrimidin-4-one derivatives have shown moderate to high in vitro antifungal activities .
Biochemical Analysis
Biochemical Properties
The nature of these interactions is largely dependent on the specific substituents present on the pyrazolo[3,4-d]pyrimidine scaffold .
Cellular Effects
Some pyrazolo[3,4-d]pyrimidines have shown cytotoxic activities against various cell lines . They can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Some pyrazolo[3,4-d]pyrimidines have been found to inhibit CDK2, a key regulator of cell cycle progression . They exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluorophenyl)-3-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-fluoroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized using hydrazine hydrate under reflux conditions to yield the desired pyrazolo[3,4-d]pyrimidine derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization or chromatographic techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluorophenyl)-3-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride to modify the pyrazolo[3,4-d]pyrimidine core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
1-(3-Fluorophenyl)-3-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, particularly in cancer research.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
- 1-(2-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 1-(4-Fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one
Uniqueness: 1-(3-Fluorophenyl)-3-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards different kinases. This makes it a valuable compound for targeted drug design and development .
Properties
IUPAC Name |
1-(3-fluorophenyl)-3-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4O/c1-7-10-11(14-6-15-12(10)18)17(16-7)9-4-2-3-8(13)5-9/h2-6H,1H3,(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDDLWGDYGGCFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=O)NC=N2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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